molecular formula C10H16O4 B8357766 Methyl 3-(4-tetrahydropyranyl)-2-methyl-3-oxopropanoate

Methyl 3-(4-tetrahydropyranyl)-2-methyl-3-oxopropanoate

Cat. No. B8357766
M. Wt: 200.23 g/mol
InChI Key: DKOHIARDODQZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741497B2

Procedure details

In a flask made of glass having an inner volume of 100 ml and equipped with a stirring device, a thermometer, a dropping funnel and a distillation device were charged 1.28 g (9 mmol) of 4-propionyltetrahydropyran synthesized in the same manner as in Example 5, 16.0 g (180 mmol) of dimethyl carbonate and 1.2 g (22 mmol) of sodium methoxide, and the mixture was reacted at 80 to 85° C. for 2 hours with distilling by-producing methanol off. After completion of the reaction, the reaction mixture was cooled to 5 to 10° C., to the reaction mixture were added 50 ml of ethyl acetate, 3.4 g (24 mmol) of 6 mol/l hydrochloric acid and 15 ml of water in this order. After the organic layer was separated, the aqueous layer was extracted twice with 50 ml of ethyl acetate. The organic layer was concentrated under reduced pressure, and the concentrate was purified by silica gel column chromatography (Eluent; hexane/ethyl acetate=3/1 (volume ratio)) to give 0.60 g (Isolation yield: 33%) of methyl 3-(4-tetrahydropyranyl)-2-methyl-3-oxopropanoate as a colorless liquid.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)(=[O:4])[CH2:2][CH3:3].[C:11](=[O:16])([O:14][CH3:15])OC.C[O-].[Na+].Cl>O.C(OCC)(=O)C>[O:8]1[CH2:9][CH2:10][CH:5]([C:1](=[O:4])[CH:2]([CH3:3])[C:11]([O:14][CH3:15])=[O:16])[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(CC)(=O)C1CCOCC1
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask made of glass
CUSTOM
Type
CUSTOM
Details
equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 80 to 85° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
with distilling
CUSTOM
Type
CUSTOM
Details
by-producing methanol off
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
After the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 50 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by silica gel column chromatography (Eluent; hexane/ethyl acetate=3/1 (volume ratio))

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(C(C(=O)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.